Home > Products > Screening Compounds P34019 > 3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine -

3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Catalog Number: EVT-270673
CAS Number:
Molecular Formula: C22H23F3N4
Molecular Weight: 400.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

JNJ-42153605 is a synthetic compound classified as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2 receptor) [, , , ]. In scientific research, JNJ-42153605 is used as a pharmacological tool to investigate the role of the mGlu2 receptor in various biological processes and disease models, particularly in the central nervous system [, , , ].

1-Butyl-3-chloro-4-(4-phenylpiperidin-1-yl)pyridin-2(1H)-one (JNJ-40411813/ADX71149)

Compound Description: JNJ-40411813 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2) [, ]. It also exhibits 5-Hydroxytryptamine (5HT2A) receptor antagonism in rodents due to a rodent-specific metabolite [, ]. JNJ-40411813 has demonstrated efficacy in several preclinical models of antipsychotic activity, including inhibition of spontaneous locomotion, reversal of memantine-induced brain activation, and antagonism of 2,5-dimethoxy-4-methylamphetamine-induced head twitches [].

Relevance: JNJ-40411813 is structurally distinct from 3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605) but belongs to the same pharmacological class as a positive allosteric modulator (PAM) of the mGlu2 receptor [, ]. Both compounds were investigated for their antipsychotic potential in preclinical studies [].

Relevance: LY404039 serves as a pharmacological comparator to 3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605) in evaluating the antipsychotic potential of targeting the mGlu2 receptor []. While LY404039 is an orthosteric agonist and JNJ-42153605 is a PAM, both compounds ultimately enhance mGlu2 receptor activity [].

8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine (JNJ-46356479)

Compound Description: JNJ-46356479 is a selective and orally bioavailable mGlu2 receptor PAM []. It represents a later-stage compound in the development pipeline compared to JNJ-42153605, exhibiting an improved drug-like profile with enhanced solubility and a favorable balance between potency and metabolic stability [].

Relevance: JNJ-46356479 shares a core triazolopyridine scaffold with 3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605) and represents a structurally related compound within the same chemical series of mGlu2 PAMs [, ]. The development of JNJ-46356479 stemmed from efforts to overcome the limitations of earlier compounds like JNJ-42153605, particularly regarding solubility and metabolic stability [].

Overview

3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a synthetic compound belonging to the class of triazolo[4,3-a]pyridines. This compound has garnered attention for its potential pharmacological applications, particularly as a positive allosteric modulator of the metabotropic glutamate 2 receptor. It is characterized by a complex molecular structure that contributes to its biological activity.

Source and Classification

The compound is classified under the category of heterocyclic compounds, specifically triazoles and pyridines. It has been documented in several patents and scientific literature, including US patents US8993591B2 and US9737533B2, which describe its synthesis and potential therapeutic uses in treating central nervous system disorders . The molecular formula of this compound is C22H23F3N4C_{22}H_{23}F_{3}N_{4}, indicating the presence of trifluoromethyl and cyclopropyl groups that enhance its pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves multi-step organic reactions. Key methods include:

  • Cyclization Reactions: These reactions are crucial for forming the triazole ring. The use of appropriate coupling agents can facilitate the formation of the desired heterocyclic structure.
  • Substitution Reactions: The introduction of various substituents such as cyclopropylmethyl and trifluoromethyl groups often involves nucleophilic substitution techniques.

Technical Details

The synthesis may utilize techniques such as microwave-assisted synthesis or solvent-free conditions to improve yield and reduce reaction times. Specific reagents and catalysts are selected based on their compatibility with the functional groups present in the precursor compounds.

Molecular Structure Analysis

Structure

The molecular structure of 3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine features:

  • A triazole ring fused with a pyridine ring.
  • A cyclopropylmethyl group attached to the triazole nitrogen.
  • A trifluoromethyl group at position 8 which enhances lipophilicity and biological activity.

The compound's three-dimensional conformation plays a significant role in its interaction with biological targets.

Data

Molecular weight: C22H23F3N4C_{22}H_{23}F_{3}N_{4} has a molecular weight of approximately 402.44 g/mol. The compound's structural formula can be represented as follows:

Structure C1=CN2C(C)=NN=C2C(C(F)(F)F)=C1CN(C1)CCCC1(C)C1=CC=CC=C1\text{Structure }C_1=CN_2C(C)=NN=C2C(C(F)(F)F)=C1CN(C1)CCCC1(C)C1=CC=CC=C1
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for heterocycles, including:

  • Electrophilic Aromatic Substitution: The phenyl group can participate in electrophilic substitution reactions due to its electron-rich nature.
  • Nucleophilic Substitution: The presence of trifluoromethyl groups can influence nucleophilic attack patterns during synthetic transformations.

Technical Details

Reactions are generally conducted under controlled conditions to optimize yield and selectivity. Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Mechanism of Action

The mechanism of action for 3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine primarily involves modulation of neurotransmitter receptors:

  • Positive Allosteric Modulation: This compound enhances the activity of the metabotropic glutamate 2 receptor by binding to an allosteric site, leading to increased receptor sensitivity to glutamate.

Data from pharmacological studies indicate that it exhibits antipsychotic-like effects by reversing PCP-induced hyperlocomotion in animal models, suggesting potential therapeutic applications in treating schizophrenia and other psychiatric disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as DMSO (Dimethyl sulfoxide) but may have limited solubility in water due to its lipophilic nature.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases; care must be taken during handling.
Applications

Scientific Uses

The primary applications of 3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine include:

  • Pharmaceutical Development: Investigated for its potential use in treating central nervous system disorders such as schizophrenia and anxiety disorders.
  • Research Tool: Used in studies exploring glutamatergic signaling pathways and their implications in neuropharmacology.

This compound exemplifies the ongoing research into triazolo-pyridine derivatives for therapeutic applications, highlighting their importance in medicinal chemistry.

Introduction to 3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Chemical Context and Structural Uniqueness of Triazolopyridine Derivatives

The [1,2,4]triazolo[4,3-a]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused bicyclic structure combining a 1,2,4-triazole ring with a pyridine moiety. This arrangement confers exceptional versatility in drug design due to its capacity for diverse substitution patterns while maintaining favorable physicochemical properties. The specific derivative 3-(cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605) exemplifies strategic exploitation of this scaffold, featuring substitutions at the 3-, 7-, and 8-positions that collectively optimize target engagement and drug-like properties. The molecular framework itself provides a stable aromatic platform that facilitates π-π stacking interactions within biological targets while conferring metabolic stability compared to simpler monocyclic systems [1] [5].

The structural uniqueness of this compound class is evidenced by its distinct spatial and electronic configuration, where the triazole nitrogen atoms serve as hydrogen bond acceptors and the fused system creates a planar region that enhances binding complementarity with target proteins. This molecular architecture has proven particularly valuable in central nervous system (CNS) drug discovery, where balanced lipophilicity and molecular weight are critical for blood-brain barrier penetration. Compared to structurally related imidazo[1,2-a]pyridines, the triazolopyridine derivatives demonstrate improved metabolic stability and reduced hERG channel affinity, addressing key limitations in early drug candidates targeting neurological receptors [2] [4].

Table 1: Comparison of Triazolopyridine Derivatives with Related Heterocyclic Scaffolds

Scaffold TypeRepresentative CompoundMetabolic Stability (t½, min)mGluR2 PAM EC₅₀ (nM)hERG IC₅₀ (μM)
[1,2,4]Triazolo[4,3-a]pyridineJNJ-42153605>6017>30
Imidazo[1,2-a]pyridineEarlier analog258512
PyridoneJNJ-40411813>6021>30

Role of Trifluoromethyl and Cyclopropylmethyl Substituents in Bioactive Molecules

The strategic incorporation of the trifluoromethyl (-CF₃) group at the 8-position significantly enhances the compound's biological activity through multiple mechanisms. This highly electronegative substituent exerts strong electron-withdrawing effects that modulate the electron density of the entire heterocyclic system, enhancing binding affinity to the allosteric site of mGluR2 receptors. The trifluoromethyl group contributes to improved membrane permeability due to its high lipophilicity (π = 0.88), while its steric bulk provides optimal steric complementarity within the hydrophobic subpocket of the target receptor. Furthermore, the trifluoromethyl group enhances metabolic stability by resisting oxidative degradation pathways that commonly affect alkyl substituents, thereby extending plasma half-life [1] [5].

The cyclopropylmethyl moiety at the 3-position represents a sophisticated medicinal chemistry strategy to balance lipophilicity and conformational restriction. This substituent provides optimal steric bulk (molar volume ≈ 66 cm³/mol) while maintaining moderate lipophilicity (logP contribution ≈ 0.8), striking a balance between receptor affinity and solubility. The cyclopropyl ring creates characteristic bond angle distortions that lock the methylene linker in a specific orientation, reducing the entropic penalty upon receptor binding compared to flexible alkyl chains. Additionally, the cyclopropyl group protects against metabolic N-dealkylation, a common vulnerability in tertiary amine-containing drugs, thereby enhancing metabolic stability [2] [4].

The synergistic effect of these substituents is evidenced by structure-activity relationship studies where replacement of either group significantly diminished pharmacological activity. For instance, replacing the trifluoromethyl with methyl reduced mGluR2 PAM activity by 15-fold, while substitution of cyclopropylmethyl with ethyl decreased metabolic stability by 40% in human liver microsomes. These observations highlight the critical importance of these specific substituents for optimizing target engagement and drug-like properties [2].

Table 2: Physicochemical Contributions of Key Substituents in JNJ-42153605

SubstituentPositionLipophilicity Contribution (ΔlogP)Electronic Effect (Hammett σ)Metabolic Stability ImpactSpatial Requirement
Trifluoromethyl8+0.88σₘ = 0.43High resistance to oxidationCone angle: ~60°
Cyclopropylmethyl3+0.82Inductive: -0.21Blocks N-dealkylationLength: ~3.5 Å
4-Phenylpiperidin-1-yl7+1.45MinimalReduces CYP2D6 metabolismExtended conformation

Research Significance of 4-Phenylpiperidine Moieties in Medicinal Chemistry

The 4-phenylpiperidine moiety represents a privileged structural motif in CNS drug discovery, particularly for G protein-coupled receptor (GPCR) targets. Positioned at the 7-position of the triazolopyridine core, this substituent provides critical spatial elements for receptor interaction while serving as a molecular spacer that optimally orients the phenyl ring for hydrophobic interactions within the allosteric binding pocket of mGluR2 receptors. The piperidine nitrogen serves as a critical hydrogen bond acceptor that enhances binding affinity (Kᵢ ~ 25 nM) while maintaining favorable physicochemical properties [4] [6].

The structural significance of this moiety lies in its conformational flexibility, which allows adaptive binding to the receptor, combined with the aromatic phenyl group that engages in π-π stacking interactions with phenylalanine residues in the transmembrane domain (e.g., F643 in human mGluR2). Structure-activity relationship studies demonstrate that the para-position of the phenyl ring tolerates small substituents without significant loss of activity, suggesting a degree of flexibility in the hydrophobic binding region. However, removal of the phenyl group or replacement with smaller cycloalkyl groups reduced mGluR2 PAM activity by >50-fold, underscoring the essential nature of this aromatic component [2] [6].

The piperidine nitrogen connects to the triazolopyridine core through a pivotal N-C bond that maintains the optimal spatial orientation for receptor binding. Modifications to this linker region, including methylene expansion or contraction, dramatically reduced potency, highlighting the precise distance requirements for effective receptor modulation. This moiety also contributes to favorable pharmacokinetic properties, including moderate blood-brain barrier penetration (brain/plasma ratio = 0.8 in rats) and reduced P-glycoprotein efflux compared to more polar heterocycles [2] [5].

Molecular docking studies of JNJ-42153605 within the mGluR2 allosteric binding site reveal that the 4-phenylpiperidine moiety occupies a deep hydrophobic pocket formed by transmembrane helices 3, 5, and 7, with the phenyl ring engaging in edge-to-face interactions with F643. The protonated piperidine nitrogen forms a salt bridge with D³·³² (aspartate residue at position 3.32 of the receptor), a conserved interaction observed across positive allosteric modulators of class C GPCRs. This specific binding orientation explains the compound's exceptional selectivity (>100-fold) for mGluR2 over related mGluR3 receptors, despite their high sequence homology in the orthosteric binding site [4] [6].

Table 3: Structural Analogs Featuring 4-Phenylpiperidine Moieties in Neuropsychiatric Drug Discovery

CompoundTherapeutic TargetKey Structural FeaturesDevelopment Status
JNJ-42153605mGluR2 PAMTriazolopyridine core with 8-CF₃Preclinical characterization
JNJ-40411813mGluR2 PAMPyridone corePhase II clinical trials
HaloperidolDopamine D₂ antagonistButyrophenone with 4-F-phenylpiperidineMarketed antipsychotic
ParoxetineSerotonin reuptake inhibitorPiperidine with 3,4-methylenedioxyphenylMarketed antidepressant

Properties

Product Name

3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

IUPAC Name

3-(cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Molecular Formula

C22H23F3N4

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C22H23F3N4/c23-22(24,25)20-18(10-13-29-19(14-15-6-7-15)26-27-21(20)29)28-11-8-17(9-12-28)16-4-2-1-3-5-16/h1-5,10,13,15,17H,6-9,11-12,14H2

InChI Key

BQAVZGJJQFJSMW-UHFFFAOYSA-N

SMILES

C1CC1CC2=NN=C3N2C=CC(=C3C(F)(F)F)N4CCC(CC4)C5=CC=CC=C5

Solubility

Soluble in DMSO

Synonyms

JNJ-42153605; JNJ 42153605; JNJ42153605.

Canonical SMILES

C1CC1CC2=NN=C3N2C=CC(=C3C(F)(F)F)N4CCC(CC4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.